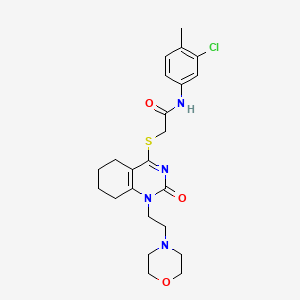

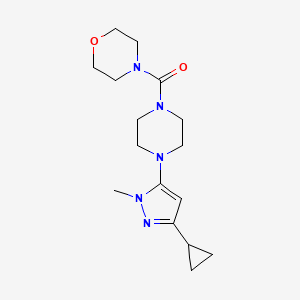

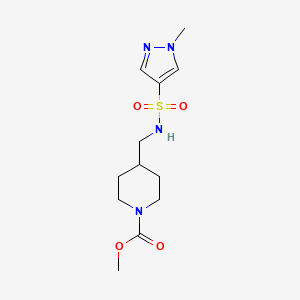

![molecular formula C23H28N4O4S2 B2579070 ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 689262-63-3](/img/structure/B2579070.png)

ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate” is a novel triazole-pyrimidine hybrid. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process includes the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which are treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted aldehyde with ethyl acetoacetate and urea in ethanol. This mixture is then treated with concentrated hydrochloric acid and heated to reflux .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were determined through various analyses including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación

Chemical Structure and Metabolism

Research has identified the degradation of piperazine ring-containing drugs, leading to the formation of various metabolites, indicating the chemical reactivity and potential biotransformation pathways of compounds with similar piperazine structures. The study by Breyer, Gaertner, and Prox (1974) highlights the metabolic degradation of phenothiazine drugs, which share structural similarities with the compound , suggesting potential metabolic pathways and the formation of specific metabolites that could influence its pharmacokinetic properties (Breyer, Gaertner, & Prox, 1974).

Pharmacological Activity

The pharmacological activity of piperazine derivatives has been extensively studied, with findings indicating various biological activities, including receptor binding and modulation. For instance, the study on sigma receptor scintigraphy with piperidine-substituted iodobenzamide in patients with suspected primary breast cancer by Caveliers et al. (2002) suggests that compounds with piperazine and piperidine structures can have significant applications in visualizing tumors, which could extend to the therapeutic monitoring and diagnostic imaging of cancers (Caveliers et al., 2002).

Mecanismo De Acción

Target of Action

The compound contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a structural feature found in various bioactive molecules. Compounds with this moiety often exhibit diverse biological activities and can interact with multiple targets. Without specific studies on this compound, it’s challenging to identify its primary targets .

Mode of Action

The mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with a thieno[3,2-d]pyrimidin-2-yl moiety can bind to their targets and modulate their activity, leading to downstream effects .

Biochemical Pathways

The affected pathways would be determined by the specific targets of this compound. As mentioned, compounds with a thieno[3,2-d]pyrimidin-2-yl moiety can have diverse biological activities, potentially affecting various biochemical pathways .

Pharmacokinetics

These properties would be influenced by various factors, including the compound’s chemical structure and the physiological characteristics of the individual .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Without specific studies, it’s difficult to predict these effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details would require experimental data .

Direcciones Futuras

The future directions for this compound include further exploration of its neuroprotective and anti-inflammatory properties. The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S2/c1-3-31-23(30)26-11-9-25(10-12-26)19(28)15-32-22-24-18-13-16(2)33-20(18)21(29)27(22)14-17-7-5-4-6-8-17/h4-8,16H,3,9-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHNIPJMPYZUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

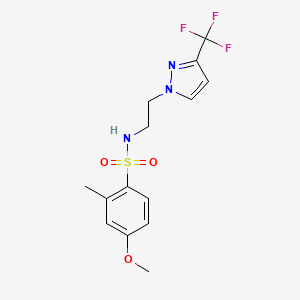

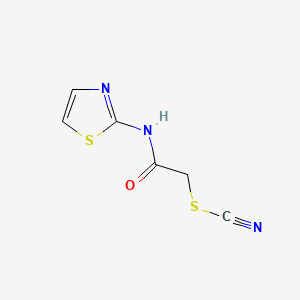

![N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2578990.png)

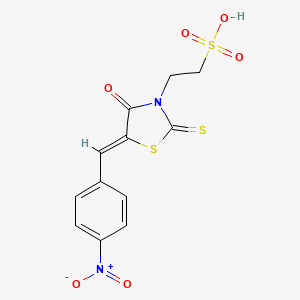

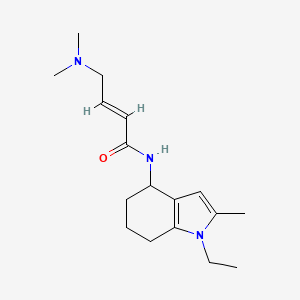

![5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578993.png)

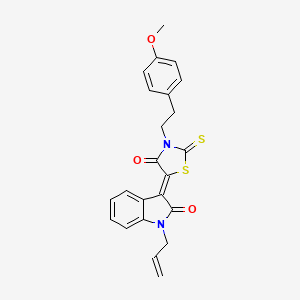

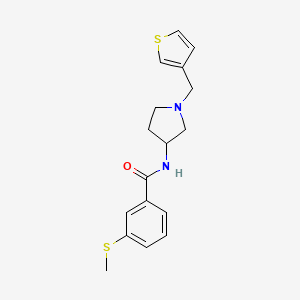

![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2579000.png)

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)